molecular formula C8H9NO3S B14545870 Methyl 3-(methanesulfinyl)pyridine-2-carboxylate CAS No. 61830-35-1

Methyl 3-(methanesulfinyl)pyridine-2-carboxylate

Cat. No.: B14545870
CAS No.: 61830-35-1
M. Wt: 199.23 g/mol
InChI Key: DXYQJFBHNDMZDY-UHFFFAOYSA-N
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Description

Methyl 3-(methanesulfinyl)pyridine-2-carboxylate is an organic compound that belongs to the class of pyridine derivatives This compound is characterized by the presence of a methanesulfinyl group attached to the pyridine ring, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(methanesulfinyl)pyridine-2-carboxylate typically involves the reaction of 3-(methanesulfinyl)pyridine-2-carboxylic acid with methanol in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions to ensure complete esterification. The reaction can be represented as follows:

3-(Methanesulfinyl)pyridine-2-carboxylic acid+MethanolCatalystMethyl 3-(methanesulfinyl)pyridine-2-carboxylate+Water\text{3-(Methanesulfinyl)pyridine-2-carboxylic acid} + \text{Methanol} \xrightarrow{\text{Catalyst}} \text{this compound} + \text{Water} 3-(Methanesulfinyl)pyridine-2-carboxylic acid+MethanolCatalyst​Methyl 3-(methanesulfinyl)pyridine-2-carboxylate+Water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(methanesulfinyl)pyridine-2-carboxylate undergoes various chemical reactions, including:

    Oxidation: The methanesulfinyl group can be oxidized to a sulfone group using oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: The methanesulfinyl group can be reduced to a thioether group using reducing agents like lithium aluminum hydride.

    Substitution: The ester group can undergo nucleophilic substitution reactions, where the methoxy group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids; typically carried out at room temperature or slightly elevated temperatures.

    Reduction: Lithium aluminum hydride; usually performed in anhydrous solvents under inert atmosphere.

    Substitution: Various nucleophiles such as amines or alcohols; reactions are often conducted in polar solvents like dimethylformamide or acetonitrile.

Major Products Formed

    Oxidation: Methyl 3-(methanesulfonyl)pyridine-2-carboxylate.

    Reduction: Methyl 3-(methylthio)pyridine-2-carboxylate.

    Substitution: Depending on the nucleophile, products such as methyl 3-(methanesulfinyl)pyridine-2-carboxamide or this compound derivatives.

Scientific Research Applications

Methyl 3-(methanesulfinyl)pyridine-2-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules. It serves as an intermediate in the preparation of various heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features that may interact with biological targets.

    Industry: Utilized in the development of specialty chemicals and materials, particularly in the field of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of Methyl 3-(methanesulfinyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The methanesulfinyl group can participate in hydrogen bonding and other non-covalent interactions with enzymes or receptors, potentially modulating their activity. The ester group may also undergo hydrolysis in biological systems, releasing the active carboxylic acid form, which can further interact with molecular targets.

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-(methylthio)pyridine-2-carboxylate: Similar structure but with a thioether group instead of a methanesulfinyl group.

    Methyl 3-(methanesulfonyl)pyridine-2-carboxylate: Contains a sulfone group instead of a methanesulfinyl group.

    Methyl 3-(methoxy)pyridine-2-carboxylate: Features a methoxy group instead of a methanesulfinyl group.

Uniqueness

Methyl 3-(methanesulfinyl)pyridine-2-carboxylate is unique due to the presence of the methanesulfinyl group, which imparts distinct chemical reactivity and potential biological activity. This functional group can undergo various transformations, making the compound versatile for synthetic applications.

Properties

CAS No.

61830-35-1

Molecular Formula

C8H9NO3S

Molecular Weight

199.23 g/mol

IUPAC Name

methyl 3-methylsulfinylpyridine-2-carboxylate

InChI

InChI=1S/C8H9NO3S/c1-12-8(10)7-6(13(2)11)4-3-5-9-7/h3-5H,1-2H3

InChI Key

DXYQJFBHNDMZDY-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=CC=N1)S(=O)C

Origin of Product

United States

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